molecular formula C13H7Cl2NO B11771468 3,6-Dichloroacridin-9(10H)-one CAS No. 5100-80-1

3,6-Dichloroacridin-9(10H)-one

Cat. No.: B11771468
CAS No.: 5100-80-1
M. Wt: 264.10 g/mol
InChI Key: ONUXESBOIMZMBI-UHFFFAOYSA-N
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Description

3,6-Dichloroacridin-9(10H)-one is a chemical compound with the molecular formula C13H8Cl2N2O It is a derivative of acridine, a heterocyclic organic compound

Preparation Methods

The synthesis of 3,6-Dichloroacridin-9(10H)-one typically involves the chlorination of acridone. One common method includes the reaction of acridone with chlorine gas in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the selective chlorination at the 3 and 6 positions of the acridone ring.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods are designed to optimize yield and purity while minimizing the production of unwanted by-products.

Chemical Reactions Analysis

3,6-Dichloroacridin-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced derivatives of the compound.

    Substitution: The chlorine atoms at the 3 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium hydroxide, and various amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amino derivatives of this compound.

Scientific Research Applications

3,6-Dichloroacridin-9(10H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are investigating its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Due to its potential biological activities, this compound is being explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3,6-Dichloroacridin-9(10H)-one involves its interaction with specific molecular targets. In biological systems, it may interact with DNA, proteins, and enzymes, leading to changes in cellular processes. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3,6-Dichloroacridin-9(10H)-one can be compared with other acridine derivatives, such as acridone, 3-chloroacridin-9(10H)-one, and 6-chloroacridin-9(10H)-one. These compounds share a similar core structure but differ in the number and position of chlorine atoms. The unique properties of this compound, such as its specific reactivity and potential biological activities, distinguish it from these related compounds.

Properties

CAS No.

5100-80-1

Molecular Formula

C13H7Cl2NO

Molecular Weight

264.10 g/mol

IUPAC Name

3,6-dichloro-10H-acridin-9-one

InChI

InChI=1S/C13H7Cl2NO/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,(H,16,17)

InChI Key

ONUXESBOIMZMBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)NC3=C(C2=O)C=CC(=C3)Cl

Origin of Product

United States

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